molecular formula C20H17Cl2NO3S B2995555 N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide CAS No. 338961-53-8

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B2995555
CAS No.: 338961-53-8
M. Wt: 422.32
InChI Key: RTEYDDPWYSCNBQ-UHFFFAOYSA-N
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Description

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a dichlorophenyl backbone substituted with a benzyloxy group at the 5-position and a 4-methylbenzenesulfonamide moiety. The benzyloxy group enhances lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions, influencing solubility and receptor binding .

Properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3S/c1-14-7-9-16(10-8-14)27(24,25)23-19-12-20(18(22)11-17(19)21)26-13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYDDPWYSCNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

. This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Biochemical Pathways

. In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates.

Biological Activity

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide is an organic compound with significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H17Cl2N3O3SC_{20}H_{17}Cl_2N_3O_3S, with a molecular weight of 422.32 g/mol. Its structure features a sulfonamide group attached to a complex aromatic framework, which includes a dichlorophenyl ring and a benzyloxy substituent. This unique arrangement contributes to its biological activity and selectivity.

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide has been primarily studied for its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme associated with tumor growth and metastasis. The compound exhibits remarkable selectivity for CA IX over other isoforms, with reported inhibitory concentrations (IC₅₀) in the nanomolar range, indicating strong potential as an anticancer agent.

Interaction Studies

Molecular docking studies suggest that the compound interacts effectively with the active site of CA IX through various interactions such as hydrogen bonding and coordination. This strong binding affinity is crucial for its mechanism of action and therapeutic efficacy.

Anticancer Properties

The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. In vitro studies have shown that it inhibits cell growth in several types of cancer, including breast and prostate cancers. For instance:

  • Cell Line : MDA-MB-231 (breast cancer)
  • IC₅₀ : 50 nM
  • Effect : Induced apoptosis and inhibited cell cycle progression.

Comparison with Similar Compounds

The following table summarizes the biological activities of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-Chloro-4-methylphenyl)-benzenesulfonamideChlorine substitution on phenyl ringAntimicrobial activity
N-(3-(Benzyloxy)-phenyl)-benzenesulfonamideBenzyloxy group on phenylPotential anticancer properties
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide Unique benzyloxy and dichlorinationStrong CA IX inhibition; anticancer effects

Research Findings

Recent studies have highlighted the dual role of this compound as both an anticancer agent and a potential antimicrobial agent. Its unique structure enhances selectivity for CA IX compared to other similar compounds lacking these specific substituents.

Case Study: In Vivo Efficacy

In a recent animal model study, administration of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide resulted in significant tumor reduction in xenograft models of human breast cancer. The study reported:

  • Tumor Volume Reduction : 70% after 4 weeks of treatment.
  • Mechanism : Induction of apoptosis via caspase activation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID Substituents / Key Groups Molecular Weight (g/mol) Melting Point (°C) Source
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide (Target) 5-Benzyloxy, 2,4-dichloro, 4-methylsulfonamide Not explicitly reported Not reported Hypothetical
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide (CAS:338961-22-1) 5-Benzyloxy, 2,4-dichloro, 4-methoxycarboxamide 402.3 Not reported
Compound 51 () 3-Fluorophenyl triazine, 4-benzylthio Not reported 266–268
Compound 52 () 4-Trifluoromethylphenyl triazine, 4-benzylthio Not reported 277–279
Compound 27 () Furan-2-yl hydrazinyl, methylsulfanyl Not reported 178

Key Observations

Substituent Effects on Physical Properties: The triazine-containing compounds (51–55, ) exhibit higher melting points (237–279°C) compared to the furan-hydrazine derivative (178°C, ). This is attributed to the rigid triazine core and strong intermolecular interactions from sulfonamide groups .

Bioactivity Implications: Compounds like SR141716A () and AM251 () share the 2,4-dichlorophenyl motif but differ in their sulfonamide/heterocyclic appendages. These analogs exhibit cannabinoid receptor antagonism, suggesting that the dichlorophenyl group is critical for receptor engagement . The absence of a triazine or pyrazole ring in the target compound may limit its activity at cannabinoid receptors but could favor other targets, such as enzymes requiring sulfonamide interactions.

Synthetic Accessibility: Compounds in required 33-hour reaction times and ethanol reflux for purification, indicating that the target compound’s synthesis may demand similar conditions due to its bulky substituents . In contrast, the furan-based compound () was synthesized with a 62% yield, suggesting that less sterically hindered derivatives are more synthetically tractable .

Functional Group Analysis

  • Benzyloxy Group : Enhances lipophilicity and may confer metabolic stability compared to smaller alkoxy groups (e.g., methoxy in CAS:338961-22-1) .
  • Dichlorophenyl Motif : Common in bioactive molecules (e.g., SR141716A, ), this group is associated with improved binding affinity in hydrophobic pockets .
  • Sulfonamide vs.

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